N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core linked to a 3-chloro-4-fluorophenyl group via a thioacetamide bridge. The 4-chlorophenyl substituent on the thiazolo-triazole moiety and the 3-chloro-4-fluorophenyl group on the acetamide chain contribute to its unique electronic and steric profile, which may influence its pharmacological properties, such as binding affinity or metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN4OS2/c19-11-3-1-10(2-4-11)15-8-27-17-23-24-18(25(15)17)28-9-16(26)22-12-5-6-14(21)13(20)7-12/h1-8H,9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORCMVYJPKXDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)NC4=CC(=C(C=C4)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanism of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A 3-chloro-4-fluorophenyl moiety.
- A thiazolo[2,3-c][1,2,4]triazol-3-yl group.
- A thioacetamide linkage.
This unique arrangement of functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:
- Compounds containing the 1,2,4-triazole scaffold have shown broad-spectrum antifungal and antibacterial activities. They are particularly effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentration (MIC) values ranging from 0.046 to 3.11 μM .
Anticancer Potential
The compound's structural components suggest potential anticancer activity through various mechanisms:
- Inhibition of Enzymes : The presence of the triazole ring is associated with the inhibition of key enzymes involved in cancer cell proliferation and survival .
- Cell Cycle Arrest : Some studies have reported that similar compounds induce apoptosis in cancer cells by triggering cell cycle arrest .
Anti-inflammatory Effects
The thiazole and triazole moieties are known to possess anti-inflammatory properties:
- Compounds with these structures have been shown to reduce inflammation markers in vitro and in vivo .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the phenyl rings and their influence on biological activity:
- Chlorine Substituents : The introduction of chlorine atoms at specific positions enhances binding affinity and potency against target enzymes .
- Length of Alkyl Chains : Variations in alkyl chain lengths on the triazole ring significantly affect the compound's efficacy .
Data Table: Biological Activity Summary
Case Studies
- In Vitro Evaluation Against MRSA : A study conducted by Barbuceanu et al. demonstrated that triazole derivatives exhibited potent activity against MRSA strains, outperforming traditional antibiotics like vancomycin .
- Anticancer Screening : In a recent investigation, compounds similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values below 10 μM .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The thiazolo[2,3-c][1,2,4]triazole core distinguishes this compound from simpler triazole derivatives. For example:
- N-(4-chloro-3-(trifluoromethyl)phenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618414-35-0) incorporates a pyridinyl substituent instead of a 4-chlorophenyl group, altering electron distribution and hydrogen-bonding capacity.
Substituent Effects on Aryl Groups
Variations in the aryl substituents significantly impact physicochemical and biological properties:
- N-(3-Chloro-4-fluorophenyl) vs.
- 5-(4-Chlorophenyl)thiazolo-triazole vs. 5-(thiophen-2-ylmethyl)triazole : Compounds like those in and feature thiophene or pyrazole substituents, which may reduce steric bulk compared to the 4-chlorophenyl group, affecting target binding.
Comparative Data Table
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The thiazolo-triazole heterocycle is constructed via cyclocondensation reactions involving thiosemicarbazides and α-haloketones. A representative method involves reacting 4-chlorophenylthiosemicarbazide (1 ) with 2-bromo-1-(4-chlorophenyl)ethan-1-one (2 ) in ethanol under reflux (78–80°C) for 12 hours. The reaction proceeds via nucleophilic displacement of bromide by the thiol group, followed by intramolecular cyclization to yield 5-(4-chlorophenyl)thiazolo[2,3-c]triazole (3 ) (Yield: 68–72%).
Reaction conditions:
- Solvent: Ethanol (anhydrous)
- Catalyst: Triethylamine (1.2 equiv)
- Temperature: Reflux (78–80°C)
- Time: 12 hours
Alternative Route via Hydrazinolysis
An alternative pathway employs hydrazinolysis of ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (4 ) with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C. The intermediate hydrazide (5 ) undergoes cyclization with carbon disulfide (CS₂) in basic media (KOH/EtOH) to form the triazolethione (6 ), which is subsequently oxidized with iodine to yield the thiazolo-triazole core.
Functionalization with 4-Chlorophenyl Substituent
The 4-chlorophenyl group is introduced at position 5 of the thiazolo-triazole core through Ullmann coupling or Suzuki-Miyaura cross-coupling. A patented method utilizes copper(I)-catalyzed coupling of 5-iodothiazolo[2,3-c]triazole (7 ) with 4-chlorophenylboronic acid (8 ) in dimethylformamide (DMF) at 110°C.
Optimized conditions:
Synthesis of the Thioacetamide Side Chain
The thioacetamide moiety is prepared by reacting 3-chloro-4-fluoroaniline (9 ) with chloroacetyl chloride (10 ) in dichloromethane (DCM) at 0°C, followed by treatment with potassium thiocyanate (KSCN) in acetone. This yields 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (11 ), which is converted to the thiol intermediate (12 ) via nucleophilic substitution with thiourea.
Critical parameters:
- Temperature control (0°C) to prevent diacetylation
- Stoichiometric excess of KSCN (1.5 equiv)
Coupling of Core and Side Chain
The final step involves coupling the thiazolo-triazole core (3 ) with the thioacetamide side chain (12 ) via a thiourea bridge. A Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF facilitates this coupling.
Procedure:
- Dissolve 3 (1.0 equiv) and 12 (1.2 equiv) in dry THF.
- Add DIAD (1.5 equiv) and PPh₃ (1.5 equiv) at 0°C.
- Stir at room temperature for 24 hours.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate 7:3).
- Yield: 74–78%
Optimization and Challenges
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to side reactions. Ethanol and THF offer a balance between solubility and selectivity.
Catalytic Systems
Copper(I) catalysts improve cross-coupling efficiency, but palladium-based systems (e.g., Pd(PPh₃)₄) are ineffective for this substrate.
Purification Challenges
The final compound exhibits poor solubility in non-polar solvents, necessitating gradient elution with ethyl acetate/methanol mixtures.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) confirms purity >98% with a retention time of 6.7 minutes.
Applications and Derivatives
The compound’s thiazolo-triazole scaffold shows promise as a kinase inhibitor or antimicrobial agent. Derivatives modified at the 3-chloro-4-fluorophenyl group exhibit enhanced bioactivity, warranting further pharmacological evaluation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
